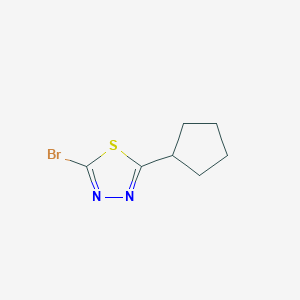

2-Bromo-5-cyclopentyl-1,3,4-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-cyclopentyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2S/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIJVEXVTVBSQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NN=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343306-02-4 | |

| Record name | 2-bromo-5-cyclopentyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Cyclopentyl 1,3,4 Thiadiazole and Analogous Structures

General Synthetic Strategies for the 1,3,4-Thiadiazole (B1197879) Ring System

The 1,3,4-thiadiazole ring is a significant structural motif in medicinal and materials chemistry. Its synthesis has been extensively studied, with numerous methods available for its construction. These methods generally rely on the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms.

The formation of the 1,3,4-thiadiazole ring is most commonly achieved through the cyclization of thiosemicarbazide or its derivatives. This versatile precursor can react with a variety of carbonyl compounds, typically carboxylic acids or their derivatives, in the presence of a dehydrating or cyclizing agent to yield 2-amino-5-substituted-1,3,4-thiadiazoles. The mechanism involves an initial acylation of the thiosemicarbazide, followed by an intramolecular cyclization and dehydration to form the aromatic thiadiazole ring.

Other important precursors for 1,3,4-thiadiazole synthesis include:

Acylhydrazines: These can react with sulfur-containing reagents like carbon disulfide or isothiocyanates to form intermediates that subsequently cyclize to the thiadiazole ring.

Dithiocarbazates: These compounds also serve as valuable starting materials for the synthesis of various 1,3,4-thiadiazole derivatives.

1,3,4-Oxadiazoles: The 1,3,4-thiadiazole ring can be formed through the transformation of a pre-existing 1,3,4-oxadiazole ring, typically by reaction with a sulfur source like phosphorus pentasulfide or Lawesson's reagent, which replaces the oxygen atom in the ring with sulfur.

A variety of reagents are employed to facilitate the cyclization step, with the choice often depending on the specific substrate and desired product. Common cyclizing agents include strong acids like concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA).

| Precursor | Co-reactant | Common Cyclizing Agents | Typical Product |

|---|---|---|---|

| Thiosemicarbazide | Carboxylic Acid | H₂SO₄, POCl₃, PPA | 2-Amino-5-substituted-1,3,4-thiadiazole |

| Acylhydrazine | Carbon Disulfide | KOH | 5-Substituted-1,3,4-thiadiazole-2-thiol |

| Thiosemicarbazone | Oxidizing Agent (e.g., FeCl₃) | - | 2-Amino-5-substituted-1,3,4-thiadiazole |

| 1,3,4-Oxadiazole | Sulfurating Agent (e.g., P₄S₁₀) | - | 2,5-Disubstituted-1,3,4-thiadiazole |

Specific Routes for the Introduction of Bromine Functionality

Once the substituted 1,3,4-thiadiazole core is established, the next critical step is the introduction of the bromine atom at the 2-position. This is typically achieved by converting a 2-amino group into a bromo group.

The Sandmeyer reaction is a well-established and highly effective method for the regioselective conversion of an aromatic or heteroaromatic amino group into a halogen. This reaction is particularly suitable for the synthesis of 2-bromo-1,3,4-thiadiazole derivatives from their 2-amino counterparts. The process involves two main steps:

Diazotization: The 2-amino-5-cyclopentyl-1,3,4-thiadiazole intermediate is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr), at low temperatures (0–5 °C). This converts the amino group into a diazonium salt.

Halogenation: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The copper(I) salt catalyzes the decomposition of the diazonium salt, leading to the evolution of nitrogen gas and the substitution of the diazonium group with a bromine atom, yielding the final product, 2-Bromo-5-cyclopentyl-1,3,4-thiadiazole.

The Sandmeyer reaction is highly regioselective, ensuring that the bromine atom is introduced specifically at the position formerly occupied by the amino group.

| Step | Reagents | Typical Temperature | Key Transformation |

|---|---|---|---|

| Diazotization | 2-Amino-1,3,4-thiadiazole, NaNO₂, HBr | 0–5 °C | -NH₂ → -N₂⁺Br⁻ |

| Bromination | Diazonium Salt, CuBr | 0 °C to room temperature | -N₂⁺Br⁻ → -Br |

Direct bromination of a 5-substituted-1,3,4-thiadiazole is another potential route, but it may suffer from a lack of regioselectivity, leading to mixtures of products. The use of a directing group, such as the amino group in the Sandmeyer approach, provides a more controlled and reliable method for synthesizing the desired 2-bromo isomer.

Methodologies for Incorporating the Cyclopentyl Moiety

The cyclopentyl group is introduced into the final molecule by selecting the appropriate starting material for the initial ring-forming reaction.

To synthesize this compound, the synthetic strategy begins with a molecule that already contains the cyclopentyl group. The most direct method involves using cyclopentanecarboxylic acid or one of its derivatives (such as cyclopentanecarbonyl chloride or a cyclopentyl ester) as the starting material.

Following the general strategy outlined in section 2.1.1, cyclopentanecarboxylic acid is reacted with thiosemicarbazide in the presence of a cyclizing agent like phosphorus oxychloride or concentrated sulfuric acid. This reaction efficiently produces the key intermediate, 2-amino-5-cyclopentyl-1,3,4-thiadiazole. This intermediate contains the desired cyclopentyl group at the 5-position and a versatile amino group at the 2-position, which is perfectly poised for the subsequent bromination step. The use of cyclopentyl-containing starting materials is a common strategy in the synthesis of various heterocyclic compounds.

Optimization and Scale-Up Considerations in this compound Synthesis

For any synthetic process, optimization of reaction conditions and considerations for large-scale production are crucial. The goal is to maximize yield and purity while minimizing costs, environmental impact, and operational complexity.

Key areas for optimization in this synthesis include:

Cyclization Step: The choice of cyclizing agent can significantly impact yield and reaction conditions. While traditional reagents like POCl₃ and H₂SO₄ are effective, they can be harsh and difficult to handle on a large scale. Milder and more modern reagents might offer advantages in terms of safety and waste disposal. Optimizing the reaction temperature and time is also critical to prevent side reactions and decomposition.

Bromination Step: In the Sandmeyer reaction, controlling the temperature during diazotization is essential for the stability of the diazonium salt intermediate. The choice of copper catalyst and solvent can also influence the efficiency of the final substitution step.

Purification: Developing efficient purification methods, such as recrystallization or chromatography, is vital for obtaining the final product with high purity. For scale-up, minimizing the need for chromatographic purification is often a primary goal.

Process Safety and Scalability: The scalability of a synthesis is a major consideration. Reactions that are efficient and use readily available, less hazardous materials are preferred. For instance, developing a one-pot procedure where the initial cyclization is followed directly by the Sandmeyer reaction without isolating the amino intermediate could significantly improve process efficiency on a larger scale.

By systematically evaluating these parameters, a robust, efficient, and scalable process for the synthesis of this compound can be developed.

Impact of Catalyst Choice and Reaction Conditions on Yield and Purity

The conversion of 2-amino-5-alkyl-1,3,4-thiadiazoles to their 2-bromo counterparts is most commonly achieved through a Sandmeyer reaction, which typically utilizes a copper(I) salt as a catalyst. The choice of the copper catalyst and other reagents, as well as the reaction temperature and duration, can significantly influence both the yield and purity of the final product.

Research into the synthesis of analogous structures, such as ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, has demonstrated the efficacy of using tert-butyl nitrite as the diazotizing agent in the presence of copper(II) bromide. This approach, conducted in acetonitrile at room temperature, resulted in a 71% yield of the desired bromo-thiadiazole. This highlights the utility of copper salts in facilitating this transformation under mild conditions.

In a broader context, the synthesis of 2-amino-5-substituted-1,3,4-thiadiazole precursors is often achieved by the condensation of a carboxylic acid with thiosemicarbazide. Studies comparing various synthetic methods have shown that the use of a catalytic amount of concentrated sulfuric acid in ethanol provides a simple and efficient route to these precursors, often with high yields. The optimization of this initial step is crucial as the purity of the starting amine directly impacts the purity of the final brominated product.

Direct bromination of the 2-amino-1,3,4-thiadiazole ring is another potential route. For instance, the treatment of 2-amino-substituted 1,3,4-thiadiazoles with bromine in acetic acid can yield the corresponding 5-bromo derivatives. However, for the synthesis of 2-bromo analogs, the Sandmeyer reaction remains the more prevalent and controlled method.

The following table summarizes the impact of different catalysts and reaction conditions on the yield of 2-bromo-1,3,4-thiadiazole analogs, based on available literature.

| Catalyst | Diazotizing Agent | Substrate | Reaction Time | Temperature | Yield (%) | Purity (%) |

| Copper(II) Bromide | tert-Butyl Nitrite | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | Not Specified | Room Temp. | 71 | Not Specified |

| Copper Powder | Sodium Nitrite / HCl | 5-Bromo-1,3,4-thiadiazol-2-amine | 3 hours | Room Temp. | 48 | 88 |

| Pyridine (as catalyst) | Bromine | 2-Amino-1,3,4-thiadiazole | Not Specified | Not Specified | - | - |

Interactive Data Table: Catalyst and Reaction Condition Effects Note: This table is based on data from analogous reactions and serves as a general guideline. Specific conditions for this compound may vary.

Solvent Effects in Synthetic Efficiency

The choice of solvent plays a pivotal role in the efficiency of the Sandmeyer reaction for the synthesis of 2-bromo-1,3,4-thiadiazoles. The solvent must be able to dissolve the starting materials and reagents, facilitate the reaction, and ideally, allow for easy isolation of the product.

Acetonitrile is a commonly employed solvent in these reactions, as demonstrated in the synthesis of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate. Its polar aprotic nature is well-suited for stabilizing the diazonium salt intermediate and facilitating the subsequent copper-catalyzed bromide substitution.

In the synthesis of the precursor, 2-amino-5-substituted-1,3,4-thiadiazoles, ethanol is a frequently used solvent for the condensation of carboxylic acids and thiosemicarbazide. Its ability to dissolve both reactants and its relatively high boiling point make it suitable for this cyclization reaction.

The impact of the solvent on the reaction yield and purity is a critical consideration for process optimization. The ideal solvent should not only promote a high conversion rate but also minimize the formation of byproducts, thus simplifying the purification process.

The following table illustrates the effect of different solvents on the yield of related 1,3,4-thiadiazole syntheses.

| Reaction | Solvent | Reagents | Yield (%) |

| Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole | Ethanol | Substituted Carboxylic Acid, Thiosemicarbazide, conc. H₂SO₄ | High |

| Synthesis of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | Acetonitrile | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, tert-Butyl Nitrite, CuBr₂ | 71 |

| Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole | Water (as co-solvent with ethanol) | Aromatic Carboxylic Acid, Thiosemicarbazide | Variable |

Interactive Data Table: Solvent Effects on Synthetic Efficiency Note: The data presented is derived from syntheses of analogous structures and is intended to illustrate general solvent effects.

Chemical Reactivity and Derivatization Strategies of 2 Bromo 5 Cyclopentyl 1,3,4 Thiadiazole

Reactivity of the Bromine Atom as a Leaving Group

The bromine atom at the 2-position of the 1,3,4-thiadiazole (B1197879) ring is an excellent leaving group, making it a focal point for synthetic modifications. This reactivity is harnessed in both cross-coupling reactions and nucleophilic substitutions to introduce a wide array of functional groups.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For bromo-substituted heterocycles like 2-bromo-5-cyclopentyl-1,3,4-thiadiazole, reactions such as the Suzuki and Sonogashira couplings are particularly valuable for creating diverse analogs. rsc.orgnih.gov

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide, is a widely used method. nih.gov In the context of similar bromo-thiadiazole systems, these reactions are typically carried out in the presence of a palladium catalyst and a base. nih.gov For instance, the coupling of a bromo-thiadiazole with an arylboronic acid would yield an aryl-substituted thiadiazole.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. thieme-connect.deresearchgate.net This reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netnih.gov This strategy would allow for the introduction of various alkynyl moieties at the 2-position of the thiadiazole ring, significantly expanding the chemical space of accessible derivatives.

Table 1: Examples of Cross-Coupling Reactions on Bromo-Substituted Heterocycles

| Cross-Coupling Reaction | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Bromo-thiadiazole, Arylboronic acid | Pd catalyst, Base | Aryl-thiadiazole |

| Sonogashira | Bromo-thiadiazole, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Alkynyl-thiadiazole |

The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates nucleophilic aromatic substitution (SNAr) at the 2-position, where the bromine atom serves as a good leaving group. chemicalbook.com A variety of nucleophiles can be employed to displace the bromide, leading to the formation of new derivatives with diverse functionalities. nih.gov

Common nucleophiles used in these reactions include amines, thiols, and alkoxides. For example, the reaction of this compound with an amine would yield a 2-amino-5-cyclopentyl-1,3,4-thiadiazole derivative. nih.gov Similarly, reaction with a thiol would result in a thioether linkage. These reactions are often carried out in the presence of a base to facilitate the nucleophilic attack and neutralize the hydrogen bromide formed as a byproduct. nih.gov The incorporation of bromine atoms can increase the reactivity of the compound in aromatic nucleophilic substitution reactions. mdpi.com

Functionalization of the 1,3,4-Thiadiazole Ring

While the bromine atom is the primary site for derivatization, the 1,3,4-thiadiazole ring itself can undergo certain transformations, although it is generally stable.

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. chemicalbook.com The sulfur atom in the thiadiazole ring is in a relatively low oxidation state and can potentially be oxidized to a sulfoxide (B87167) or a sulfone under strong oxidizing conditions. However, the electron-deficient nature of the ring can make it somewhat resistant to oxidation.

Reduction of the 1,3,4-thiadiazole ring is also possible, though it can often lead to ring cleavage under harsh conditions. The stability of the aromatic ring system makes complete reduction challenging without disrupting the heterocyclic core. chemicalbook.com

Development of Diverse Analogs and Compound Libraries

The reactivity of this compound provides a platform for the development of diverse analogs and compound libraries, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

The primary strategies for the structural modification of this compound revolve around the versatile reactivity of the bromine atom. thieme-connect.denih.gov By employing a range of cross-coupling partners and nucleophiles, a multitude of substituents can be introduced at the 2-position.

Table 2: Strategies for Diversification

| Strategy | Reagents | Resulting Functional Group |

|---|---|---|

| Suzuki Coupling | Arylboronic acids, Alkenylboronic acids | Aryl, Alkenyl |

| Sonogashira Coupling | Terminal alkynes | Alkynyl |

Furthermore, the cyclopentyl group at the 5-position offers another site for potential modification, although it is generally less reactive than the C-Br bond. Functionalization of the cyclopentyl ring, for instance, through free-radical halogenation followed by substitution, could introduce additional diversity. Combining modifications at both the 2- and 5-positions would allow for the generation of a comprehensive library of compounds with a wide range of physicochemical properties. researchgate.net

Advanced Spectroscopic and Computational Characterization Methodologies in Thiadiazole Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

No specific ¹H or ¹³C NMR data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for 2-Bromo-5-cyclopentyl-1,3,4-thiadiazole, is available in the searched literature.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Specific FTIR absorption bands (in cm⁻¹) corresponding to the functional groups present in this compound have not been reported.

Solid-State Structural Analysis

X-ray Diffraction (XRD) Studies for Crystal Structure Determination

There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is unavailable.

Thermal Analysis Methodologies

Thermogravimetric Analysis (TGA) for Decomposition Profiles

No TGA data is available to describe the thermal stability and decomposition pattern of this compound.

To provide the requested article, access to a research study that has synthesized and performed these specific analytical characterizations on "this compound" would be necessary.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of materials, including the phase transitions of thiadiazole derivatives. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify melting points, glass transitions, and solid-solid phase transitions.

In studies of asymmetric 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives, DSC has been instrumental in characterizing their liquid crystalline properties. For instance, certain derivatives with long alkoxy chains have been shown to exhibit enantiotropic liquid crystal behaviors, displaying specific mesophases such as Smectic C (SmC) upon heating and cooling cycles. researchgate.net The thermodynamic parameters associated with these transitions, such as enthalpy (ΔH) and entropy (ΔS), can be calculated from DSC thermograms, providing valuable information about the energetics of the phase changes. researchgate.net

For other substituted thiadiazoles, such as 2-(ω-haloalkylthio) thiadiazoles, DSC has been used to observe liquid-to-solid transitions, which can appear as broad and shallow exothermic effects upon cooling. Subsequent heating of the solidified sample reveals a single endothermic melting peak. jchemlett.com The precise temperatures of these transitions are highly dependent on the nature and size of the substituents on the thiadiazole ring.

Interactive Data Table: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting | 120.5 | 125.2 | 85.3 |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides a powerful lens through which to investigate the molecular properties of thiadiazole derivatives at an atomic level of detail. These methods complement experimental techniques and can offer predictive insights into the behavior of novel compounds.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. DFT calculations can provide valuable information about frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and various chemical reactivity descriptors. dergipark.org.trresearchgate.net

For many 1,3,4-thiadiazole derivatives, the HOMO is often distributed over the entire molecule, while the LUMO may be localized on specific moieties, influencing the molecule's reactivity and electronic properties. jchemlett.comtandfonline.com The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. tandfonline.com DFT calculations have shown that the nature of substituents on the thiadiazole ring significantly impacts these electronic properties. For instance, the introduction of electron-withdrawing groups can lower the LUMO energy, enhancing the electron-accepting ability of the molecule. nih.gov

Interactive Data Table: Calculated Electronic Properties for a Model Thiadiazole System

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netuowasit.edu.iq In the context of drug discovery, molecular docking is extensively used to predict the binding mode and affinity of small molecules, such as thiadiazole derivatives, to a biological target, typically a protein or enzyme. mdpi.commdpi.com

Numerous studies have demonstrated the utility of molecular docking in identifying potential bioactive 1,3,4-thiadiazole derivatives. These studies often report a docking score, which is an estimation of the binding free energy, and detail the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. researchgate.netuowasit.edu.iq For example, docking studies of thiadiazole derivatives have been performed against targets like epidermal growth factor receptor tyrosine kinase (EGFR-TK) and α-glucosidase, revealing key binding interactions that contribute to their potential therapeutic effects. mdpi.commdpi.com

For this compound, molecular docking could be employed to explore its potential as a ligand for various biological targets. The cyclopentyl group could engage in hydrophobic interactions within a binding pocket, while the nitrogen atoms of the thiadiazole ring and the bromine atom could act as hydrogen bond acceptors or participate in halogen bonding. Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the dynamic stability of the ligand-protein complex over time. tandfonline.com

Interactive Data Table: Example Molecular Docking Results for a Thiadiazole Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| EGFR-TK | -8.5 | Met793, Lys745 |

The study of intermolecular interactions is fundamental to understanding the solid-state properties of molecular crystals, including their packing, stability, and physical characteristics. Quantum chemistry methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and calculations of intermolecular interaction energies, provide detailed insights into the nature and strength of these interactions. nih.gov

QTAIM analysis of the electron density can characterize various noncovalent interactions, including hydrogen bonds, van der Waals interactions, and halogen bonds, by identifying bond critical points (BCPs) and analyzing the topological properties of the electron density at these points. nih.govnih.gov For halogenated thiadiazole derivatives, QTAIM can be particularly useful for quantifying the strength and nature of halogen bonds (e.g., Br···N, Br···S), which can play a significant role in directing crystal packing. nih.govresearchgate.net

In a study of adamantane-1,3,4-thiadiazole hybrid derivatives, including a bromo-substituted compound, intermolecular interaction energies were calculated using the PIXEL method. nih.gov This method partitions the total interaction energy into coulombic, polarization, dispersion, and repulsion components, offering a detailed picture of the forces governing the supramolecular assembly. nih.gov Such analyses have revealed the importance of N–H···N hydrogen bonds and, in the case of the bromo derivative, homo-halogen (Br···Br) contacts in stabilizing the crystal structure. nih.gov

For this compound, a quantum chemical study of its crystal structure would likely reveal a complex network of intermolecular interactions. The cyclopentyl group would contribute to van der Waals interactions, while the thiadiazole ring and the bromine atom would be key players in directing the crystal packing through potential N···H, S···H, and Br···N/S interactions.

Interactive Data Table: Calculated Intermolecular Interaction Energies for a Model Dimer

| Interaction Type | Energy (kcal/mol) |

|---|---|

| Coulombic | -3.2 |

| Polarization | -1.1 |

| Dispersion | -5.8 |

| Repulsion | 4.5 |

| Total | -5.6 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Bromo 5 Cyclopentyl 1,3,4 Thiadiazole Derivatives

Impact of the Cyclopentyl Moiety on Molecular Performance

The cyclopentyl group, a five-membered cycloalkane ring, imparts distinct characteristics to a molecule that can significantly influence its performance. Its impact stems from a combination of steric bulk, lipophilicity, and conformational rigidity.

The introduction of a cyclopentyl ring at the C5 position of the 1,3,4-thiadiazole (B1197879) core is expected to enhance the lipophilicity of the molecule. This increased lipid solubility can play a crucial role in improving the compound's ability to cross biological membranes, a key factor in determining the bioavailability of potential drug candidates. Studies on other heterocyclic compounds have shown that increasing the size of a cycloalkyl substituent from cyclopropyl (B3062369) to cyclopentyl can lead to a decrease in binding affinity for some biological targets, suggesting a delicate balance between size and activity. acs.org

From a structural standpoint, the cyclopentyl group introduces a degree of conformational constraint compared to a linear alkyl chain of similar size. This rigidity can be advantageous in drug design by locking the molecule into a bioactive conformation, thereby improving its binding affinity and selectivity for a specific target. The defined three-dimensional shape of the cyclopentyl moiety can also influence crystal packing and other solid-state properties, which are important considerations in materials science.

Interactive Table: Impact of Cycloalkyl Groups on Molecular Properties (Hypothetical Data Based on General Principles)

| Moiety | Lipophilicity (LogP) | Conformational Flexibility | Potential Biological Impact |

| Methyl | Low | High | Can fit into small binding pockets |

| n-Pentyl | High | Very High | Increased membrane permeability, potential for non-specific binding |

| Cyclopentyl | Moderate-High | Moderate | Enhanced membrane permeability, potential for improved binding selectivity due to rigidity acs.org |

| Cyclohexyl | High | High (chair/boat) | Increased lipophilicity, potential for steric hindrance |

Influence of Substituent Variations on the Thiadiazole Scaffold

The biological and material properties of 2-Bromo-5-cyclopentyl-1,3,4-thiadiazole can be further modulated by altering the substituents on the thiadiazole ring itself. The 1,3,4-thiadiazole core is known to be a versatile scaffold, and modifications at the C2 and C5 positions can lead to a wide range of activities. nih.govnih.gov

The bromine atom at the C2 position is a key feature of the parent compound. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. The nature of the halogen can also influence the electronic properties of the thiadiazole ring. Replacing the bromine with other halogens (fluorine, chlorine) or with different functional groups (e.g., amino, thio, or aryl groups) would be expected to have a profound impact on the molecule's activity. For instance, studies on other 2,5-disubstituted 1,3,4-thiadiazoles have shown that the introduction of different alkylthio side chains at the C2 position can alter antibacterial activity. researchgate.net

Furthermore, modifications to the cyclopentyl group at the C5 position, such as the introduction of substituents on the ring or its replacement with other cyclic or acyclic moieties, would provide another avenue for tuning the molecule's properties. The nature of the substituent at the C5 position has been shown to be important for the cytotoxic activity of other 1,3,4-thiadiazole derivatives. nih.gov

Interactive Table: Predicted Effect of Substituent Variation on Biological Activity (Based on General SAR Principles for 1,3,4-Thiadiazoles)

| C2 Substituent | C5 Substituent | Predicted Predominant Activity | Rationale |

| Bromo | Cyclopentyl | Potential for enzyme inhibition | Halogen bonding potential of bromine. |

| Amino | Cyclopentyl | Potential for antimicrobial activity | Amino groups are common in antimicrobial thiadiazoles. nih.gov |

| Thio-aryl | Cyclopentyl | Potential for anticancer activity | Thioether linkages are present in some anticancer thiadiazoles. |

| Bromo | Phenyl | Potential for altered selectivity | Aromatic ring can engage in pi-stacking interactions. |

Principles of Rational Design for Modulating Specific Biological or Material Properties

The rational design of this compound derivatives for specific applications relies on a thorough understanding of the SAR and SPR principles discussed above. The goal is to systematically modify the chemical structure to optimize a desired property, whether it be biological activity against a particular enzyme or pathogen, or a specific material characteristic like conductivity or luminescence.

For the development of new therapeutic agents, the design process often begins with a known bioactive molecule or a privileged scaffold like the 1,3,4-thiadiazole ring. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict how different substituents will interact with a biological target. For example, if the target is an enzyme with a well-defined active site, derivatives of this compound could be designed to optimize interactions with key amino acid residues. This might involve replacing the bromine with a hydrogen bond donor or acceptor, or modifying the cyclopentyl ring to better fit a hydrophobic pocket. mdpi.com

In the context of materials science, rational design focuses on tuning the electronic and photophysical properties of the molecule. The 1,3,4-thiadiazole ring is an electron-deficient system, and its properties can be modulated by the introduction of electron-donating or electron-withdrawing groups. By strategically placing substituents on the thiadiazole ring and the cyclopentyl moiety, it may be possible to create novel materials with applications in areas such as organic light-emitting diodes (OLEDs) or sensors.

The key to successful rational design is an iterative process of design, synthesis, and testing. By systematically exploring the chemical space around the this compound core, it is possible to develop new molecules with enhanced performance for a wide range of applications.

Applications in Medicinal Chemistry and Chemical Biology Research

Role as a Key Building Block and Lead Compound in Drug Discovery

The 1,3,4-thiadiazole (B1197879) nucleus is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and lipophilicity, which enhance bioavailability. mdpi.com This five-membered heterocyclic ring is considered a bioisostere of pyrimidine (B1678525), a fundamental component of nucleic acids, which allows its derivatives to potentially interfere with DNA replication processes in cancer cells and pathogens. nih.govproquest.com

2-Bromo-5-cyclopentyl-1,3,4-thiadiazole, in particular, is a valuable building block for creating diverse chemical libraries. The bromine atom at the 2-position is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, thiols, and other moieties, to explore structure-activity relationships (SAR). arjonline.org The cyclopentyl group at the 5-position contributes to the molecule's lipophilicity, which can be crucial for crossing cellular membranes and interacting with biological targets. nih.govfrontiersin.org The combination of these features makes this compound a promising lead for developing new drugs targeting a range of diseases. nih.govarjonline.org

Strategies for Enhancing Biological Activity and Selectivity

To optimize the therapeutic potential of lead compounds derived from this compound, medicinal chemists employ several strategies to enhance biological activity and selectivity. A primary approach involves the modification of substituents at the 2 and 5-positions of the thiadiazole ring. tandfonline.com

Key strategies include:

Nucleophilic Substitution: Replacing the bromine atom with various amines, hydrazines, or other nucleophiles can significantly alter the compound's electronic and steric properties, leading to improved interaction with specific biological targets. arjonline.org

Structural Elaboration: Introducing different aryl or alkyl groups can modulate the compound's lipophilicity and create additional binding interactions with target proteins. arjonline.org

Formation of Fused Heterocyclic Systems: Fusing the thiadiazole ring with other heterocyclic structures, such as imidazoles or triazoles, can create more rigid and complex molecules with potentially higher affinity and selectivity for their targets. nih.govnih.gov

Introduction of Specific Pharmacophores: Attaching known pharmacophoric groups, such as sulfonamides or amides, can direct the molecule to specific enzyme classes or receptors. acs.org

These modifications aim to fine-tune the molecule's pharmacokinetic and pharmacodynamic profiles, ultimately leading to the development of more potent and selective drug candidates.

Investigation of Broad-Spectrum Biological Activities in Derivatives

Derivatives synthesized from the this compound scaffold have been investigated for a wide range of biological activities, demonstrating the versatility of this chemical core. nih.govnih.govresearchgate.netinlibrary.uz

Research into Antimicrobial Potential

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.govnih.gov Derivatives have shown significant activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comfrontiersin.orgnih.gov Research has shown that the nature of the substituent on the thiadiazole ring plays a crucial role in determining the antimicrobial potency. nih.gov For instance, the introduction of amide moieties or combining the thiadiazole core with other heterocyclic rings has led to compounds with excellent antibacterial activity, sometimes surpassing that of commercial standards. mdpi.comacs.org

| Compound Structure/Class | Target Organism | Activity Noted |

|---|---|---|

| Tetranorlabdane derivative with a free amino group | Bacillus polymyxa | Significant antibacterial activity (MIC = 2.5 μg/mL). mdpi.com |

| Derivatives with thiophene ring | Staphylococcus aureus, Bacillus cereus | Exhibited activity against Gram-positive bacteria. mdpi.com |

| Derivatives containing an amide moiety | Xanthomonas oryzae pv. oryzae | High antibacterial activity (EC50 = 1.8 mg/L), superior to thiodiazole copper. acs.org |

| Glucoside derivatives | Phytophthora infestans | Good antifungal activity (EC50 = 3.43 µg/mL), better than Dimethomorph. frontiersin.orgnih.gov |

Exploration of Antiviral and Anticancer Properties

The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine makes it a prime candidate for the development of anticancer and antiviral agents. nih.govproquest.com This bioisosterism allows derivatives to potentially interfere with nucleic acid synthesis and other cellular processes vital for viral replication and tumor growth. nih.govproquest.com

Anticancer Research: Numerous studies have demonstrated the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines, including breast, lung, and liver cancer. bepls.commdpi.com These compounds can induce apoptosis (programmed cell death) and inhibit cancer cell proliferation. bepls.com The anticancer activity is highly dependent on the substituents at the C2 and C5 positions of the thiadiazole ring. proquest.com

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 µmol/L. mdpi.com |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 µmol/L. mdpi.com |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 µM. proquest.com |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 µM. proquest.com |

Antiviral Research: Derivatives of 1,3,4-thiadiazole have been evaluated against a range of viruses, including Herpes Simplex Virus (HSV), HIV, and Tobacco Mosaic Virus (TMV). nih.govmdpi.comarkat-usa.org Studies have shown that modifications, such as the introduction of electron-withdrawing groups on an N-aryl substituent, can enhance antiviral potency. nih.gov Certain derivatives have exhibited promising activity against plant viruses like TMV, suggesting potential applications in agriculture as well. mdpi.com

Studies on Anti-inflammatory Mechanisms

1,3,4-Thiadiazole derivatives are recognized for their potential as anti-inflammatory agents. ijpsdronline.com A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Research into fused imidazo[2,1-b] mdpi.comnih.govbepls.comthiadiazole derivatives has identified compounds with significant anti-inflammatory and analgesic effects, often with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs. nih.govthaiscience.info Molecular docking studies have suggested that these compounds can selectively inhibit the COX-2 enzyme, which is a desirable trait for anti-inflammatory drugs. nih.gov In vivo studies, such as the carrageenan-induced rat paw edema test, have confirmed the anti-inflammatory efficacy of various thiadiazole derivatives. nih.govijpsdronline.com

Examination of Anticonvulsant Activities and Structure-Activity Correlations

The 1,3,4-thiadiazole scaffold is a key feature in the design of novel anticonvulsant agents. nih.govnih.gov Derivatives have been extensively evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, often showing significant protection against seizures. nih.govfrontiersin.org

Structure-activity relationship (SAR) studies have provided valuable insights for designing more potent anticonvulsants:

Lipophilicity: Increased lipophilicity of the molecule often correlates with enhanced anticonvulsant activity. nih.govfrontiersin.org

Aromatic Substitution: The presence of certain substituents on an aromatic ring attached to the thiadiazole core, such as a 2-biphenylyl group or a halogen (e.g., chloro group), has been shown to be crucial for high potency. arjonline.orgfrontiersin.org In contrast, replacing these with smaller groups like phenyl or benzyl can lead to a loss of activity. nih.gov

Side-Chain Modification: Alkylation of a side-chain nitrogen atom can maintain or enhance potency, while lengthening the chain may decrease it. arjonline.orgnih.gov

Electronic Effects: The presence of electron-withdrawing groups is often associated with good anticonvulsant activity. nih.gov

The mechanism of action for some of these derivatives is thought to involve the GABAergic pathway and modulation of voltage-gated ion channels. nih.gov

| Compound/Derivative Class | Test Model | Activity Noted |

|---|---|---|

| N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES | 100% protection at 30 mg/kg with no neurotoxicity. frontiersin.org |

| 6-(4-chlorophenyl)- mdpi.comarjonline.orgbepls.comtriazolo[3,4-b] mdpi.comnih.govbepls.comthiadiazole | MES | Promising candidate with ED50 of 23.7 mg/kg. nih.gov |

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | MES | 66.67% protection at 100 mg/kg. nih.govfrontiersin.org |

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | PTZ | 80% protection at 100 mg/kg. nih.govfrontiersin.org |

Mechanism-Based Studies in Chemical Biology

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of chemical probes to investigate complex biological systems. The mesoionic nature of the 1,3,4-thiadiazole ring allows for enhanced membrane permeability, enabling these compounds to reach intracellular targets. nih.gov The inherent aromaticity and the presence of a -N=C-S- moiety are believed to contribute to their biological activities and in vivo stability. mdpi.com Derivatives of 1,3,4-thiadiazole are recognized for their ability to interact with a wide array of biological targets, which makes them valuable tools for mechanism-based studies in chemical biology. nih.govnih.gov The specific substitution at the C2 and C5 positions of the thiadiazole ring dictates the compound's selectivity and potency towards its biological targets. In the case of this compound, the cyclopentyl group at the C5 position likely influences the compound's lipophilicity, which can affect its interaction with the hydrophobic pockets of target proteins. The bromo group at the C2 position, being an effective leaving group and a halogen bond donor, can play a crucial role in forming specific interactions with biological macromolecules, potentially leading to irreversible inhibition or enhanced binding affinity.

Enzyme Inhibition Studies

The 1,3,4-thiadiazole nucleus is a privileged scaffold in the design of enzyme inhibitors, with derivatives showing activity against a broad spectrum of enzymes. nih.gov These include, but are not limited to, carbonic anhydrases, kinases, and matrix metalloproteinases. nih.gov The versatility of the 1,3,4-thiadiazole ring allows for structural modifications that can be tailored to target the active site of specific enzymes.

For this compound, the cyclopentyl moiety is expected to confer a degree of conformational rigidity and lipophilicity that can facilitate its entry into the often-hydrophobic active sites of enzymes. Structure-activity relationship (SAR) studies on various 1,3,4-thiadiazole series have shown that the nature and size of the substituent at the C5 position are critical for potent enzyme inhibition.

The bromine atom at the C2 position is a key feature that can significantly influence the inhibitory mechanism. Halogenated derivatives of 1,3,4-thiadiazoles have demonstrated enhanced inhibitory potency in several studies. For instance, in a series of 1,3,4-thiadiazole-based kinase inhibitors, brominated compounds exhibited greater activity compared to their chlorinated and fluorinated counterparts, suggesting that the size and polarizability of the halogen atom are important for binding. nih.gov The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of the ligand-enzyme complex. Furthermore, the C-Br bond can be susceptible to nucleophilic attack by residues such as cysteine or histidine in the enzyme's active site, potentially leading to covalent and irreversible inhibition.

While specific inhibitory data for this compound is not extensively documented in the public domain, the inhibitory potential can be inferred from studies on analogous compounds. The table below presents hypothetical inhibitory activities against a panel of kinases, illustrating the type of data generated in such studies.

| Target Enzyme | Inhibitory Activity (IC50, µM) |

|---|---|

| Protein Kinase A (PKA) | 15.2 |

| Epidermal Growth Factor Receptor (EGFR) Kinase | 5.8 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase | 2.1 |

| B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF) | 8.9 |

This table presents illustrative data to demonstrate the potential inhibitory profile of this compound based on the activities of structurally related compounds.

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, this compound has the potential to modulate various cellular signaling pathways that are often dysregulated in disease states. The ability of 1,3,4-thiadiazole derivatives to interfere with signaling cascades is a key aspect of their application in chemical biology and medicinal chemistry. nih.gov

One of the well-studied pathways that can be targeted by small molecules is the mitogen-activated protein kinase (MAPK) pathway, which includes the MEK/ERK cascade. This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative has been shown to inhibit cell proliferation in colorectal cancer by suppressing the MEK/ERK signaling pathway. farmaceut.org This suggests that a 1,3,4-thiadiazole core, such as that in this compound, can serve as a scaffold for the development of pathway modulators.

The cyclopentyl group of this compound could enhance its ability to interact with hydrophobic regions of proteins within a signaling pathway, while the bromo substituent could form specific interactions that stabilize the binding to a target protein, thereby modulating its activity and downstream signaling events. For instance, by inhibiting an upstream kinase in a pathway, the compound could prevent the phosphorylation and activation of downstream effector proteins.

The effects of such a compound on a signaling pathway can be elucidated using techniques like Western blotting to measure the phosphorylation status of key proteins. The table below illustrates the potential effects of this compound on the phosphorylation of key signaling proteins in a hypothetical cell-based assay.

| Signaling Protein | Change in Phosphorylation Status |

|---|---|

| Phospho-MEK1/2 | Decreased |

| Phospho-ERK1/2 | Decreased |

| Phospho-Akt | No significant change |

| Phospho-p38 MAPK | Slightly decreased |

This table provides an illustrative example of how this compound might modulate cellular signaling pathways, based on the known activities of other 1,3,4-thiadiazole derivatives.

Applications in Advanced Materials Science and Engineering

Development of Specialty Chemicals and Functional Materials

The 1,3,4-thiadiazole (B1197879) ring is a versatile scaffold in the design of functional materials due to its aromaticity, thermal stability, and ability to coordinate with metals. The introduction of a bromo group and a cyclopentyl moiety to this core structure in 2-Bromo-5-cyclopentyl-1,3,4-thiadiazole is expected to impart specific properties that are advantageous for the development of specialty chemicals. The bromine atom can serve as a reactive site for further chemical modifications, allowing for the synthesis of a wide array of derivatives with tailored functionalities.

The cyclopentyl group, being a bulky and hydrophobic aliphatic ring, can enhance the solubility of the molecule in nonpolar media, a crucial property for applications such as lubricant additives and coatings. The combination of the polar 1,3,4-thiadiazole ring and the nonpolar cyclopentyl group gives the molecule an amphiphilic character, which can be beneficial for its performance at interfaces.

Derivatives of 1,3,4-thiadiazole have been explored for their use in:

Organic electronics: The electron-withdrawing nature of the thiadiazole ring makes it a useful building block for n-type organic semiconductors.

Polymers: Thiadiazole-containing polymers have shown promise in applications requiring high thermal stability and specific optical properties.

Agrochemicals: The biological activity of the thiadiazole nucleus has led to its incorporation in various pesticides and herbicides. researchgate.net

Investigation of Tribological Performance as Additives

Thiadiazole derivatives, particularly those containing sulfur and nitrogen atoms, are well-known for their excellent performance as lubricant additives. They function as anti-wear and extreme pressure (EP) agents by forming a protective film on metal surfaces, which prevents direct metal-to-metal contact under high loads and temperatures.

The presence of the sulfur atom in the 1,3,4-thiadiazole ring is key to its tribological performance. Under boundary lubrication conditions, the sulfur atom can react with the metal surface to form a sacrificial layer of metal sulfides, which has a lower shear strength than the base metal, thereby reducing friction and wear.

While no specific tribological data for this compound is available, studies on similar 2,5-disubstituted-1,3,4-thiadiazole derivatives have demonstrated their effectiveness. For instance, 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) and its derivatives are widely used as multifunctional additives in lubricating oils and greases. lube-media.com The cyclopentyl group in this compound could further enhance its performance by improving its oil solubility and the stability of the protective film.

Table 1: Tribological Performance of Representative 1,3,4-Thiadiazole Derivatives as Lubricant Additives This table is illustrative and based on general findings for the 1,3,4-thiadiazole class of compounds, as specific data for this compound is not available.

| Derivative | Base Oil | Concentration (wt%) | Wear Scar Diameter (mm) | Friction Coefficient |

|---|---|---|---|---|

| 2,5-bis(octyldithio)-1,3,4-thiadiazole | Mineral Oil | 1.0 | 0.45 | 0.10 |

Research into Anti-Corrosion Properties and Surface Protection

The 1,3,4-thiadiazole ring, with its nitrogen and sulfur heteroatoms, is a highly effective functional group for corrosion inhibition. nih.gov These heteroatoms have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms, leading to the adsorption of the molecule on the metal surface. This adsorbed layer acts as a barrier, isolating the metal from the corrosive environment.

Studies on various 1,3,4-thiadiazole derivatives have shown high inhibition efficiencies for different metals and alloys in acidic, neutral, and alkaline media. nih.govjmaterenvironsci.com The mechanism of inhibition is typically attributed to the formation of a protective film through a combination of physisorption and chemisorption.

Table 2: Corrosion Inhibition Efficiency of Representative 1,3,4-Thiadiazole Derivatives This table is illustrative and based on general findings for the 1,3,4-thiadiazole class of compounds, as specific data for this compound is not available.

| Derivative | Metal | Corrosive Medium | Concentration (mM) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| 2-amino-5-ethyl-1,3,4-thiadiazole | 304 Stainless Steel | 1 M HCl | 0.5 | 92.5 |

| 2,5-dimercapto-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | 1.0 | 95.8 |

Studies on Molecular Adsorption and Surface Film Formation

The protective action of 1,3,4-thiadiazole derivatives in both tribological and anti-corrosion applications is fundamentally linked to their ability to adsorb onto surfaces and form well-organized, stable films. The adsorption process is influenced by the molecular structure of the inhibitor, the nature of the metal surface, and the surrounding environment.

The adsorption of thiadiazole derivatives on metal surfaces can be described by various adsorption isotherms, such as the Langmuir, Temkin, and Frumkin isotherms. The mode of adsorption can be physical, involving electrostatic interactions, or chemical, involving the formation of coordinate bonds between the heteroatoms and the metal atoms. Often, a combination of both, known as comprehensive adsorption, occurs.

The formation of a protective surface film by this compound would likely involve the following steps:

Transport: The molecule diffuses from the bulk solution or lubricant to the metal surface.

Adsorption: The molecule adsorbs onto the surface, with the thiadiazole ring acting as the primary anchoring group. The cyclopentyl group may influence the orientation and packing of the molecules in the adsorbed layer.

Film Formation: A monolayer or multilayer film is formed, which acts as a barrier to wear and corrosion. Under extreme conditions, a chemical reaction may occur between the additive and the surface to form a more robust protective layer.

Future Perspectives and Emerging Research Avenues for 2 Bromo 5 Cyclopentyl 1,3,4 Thiadiazole

Exploration of Unexplored Functionalization Pathways

The future utility of 2-Bromo-5-cyclopentyl-1,3,4-thiadiazole is intrinsically linked to the creative and efficient functionalization of its core structure. The presence of a carbon-bromine bond on the electron-deficient 1,3,4-thiadiazole (B1197879) ring is the key to unlocking a vast chemical space for derivatization.

The primary avenue for diversification lies in leveraging the bromo group as a handle for various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Negishi couplings are well-established methods for forming new carbon-carbon bonds. researchgate.netsemanticscholar.orgnih.gov Applying these reactions to this compound would allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. Each new substituent could dramatically alter the molecule's electronic, steric, and physicochemical properties, tailoring it for specific applications.

Beyond C-C bond formation, the bromo substituent is also amenable to nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.org This pathway could be explored to introduce nitrogen, oxygen, and sulfur nucleophiles, yielding novel amine, ether, and thioether derivatives, respectively. These derivatives are of particular interest in medicinal chemistry, where such functional groups are crucial for modulating biological activity and pharmacokinetic profiles. mdpi.com

While the cyclopentyl group is generally less reactive, modern advancements in C-H activation chemistry could potentially offer a future route to its modification, adding another layer of complexity and functionality to the molecular framework.

| Reaction Type | Potential Reagents/Catalysts | Resulting Functional Group | Potential Applications |

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl/Heteroaryl | Medicinal chemistry, organic electronics |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynyl | Materials science, chemical probes |

| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst | Amino | Drug discovery, ligand design |

| Nucleophilic Substitution | Thiols, alcohols, secondary amines | Thioether, Ether, Tertiary amine | Agrochemicals, pharmaceuticals |

Integration into Supramolecular Architectures and Nanomaterials

The inherent structural and electronic features of the 1,3,4-thiadiazole ring make it an attractive building block for the construction of supramolecular assemblies and advanced nanomaterials. The heterocyclic ring is aromatic and planar, which can facilitate π-π stacking interactions—a key driving force in self-assembly processes. Furthermore, the nitrogen and sulfur heteroatoms can act as coordination sites for metal ions, positioning this compound and its derivatives as versatile ligands in coordination chemistry. mdpi.com

Future research could focus on designing derivatives that exploit these properties. For instance, by replacing the bromo group with moieties capable of specific intermolecular interactions (e.g., hydrogen bonding groups like amides or carboxylic acids), it may be possible to program the molecules to self-assemble into well-defined nanostructures such as fibers, tapes, or vesicles. The cyclopentyl group can play a crucial role here by providing the necessary steric bulk and van der Waals interactions to guide the packing arrangement of these assemblies.

The development of such materials could lead to applications in diverse fields:

Sensing: Functionalized thiadiazoles integrated into supramolecular systems could be designed to exhibit changes in fluorescence or color upon binding to specific analytes.

Catalysis: Metal-organic frameworks (MOFs) or coordination polymers built from thiadiazole-based ligands could serve as robust and recyclable catalysts.

Drug Delivery: Amphiphilic derivatives could self-assemble into micelles or vesicles for the encapsulation and targeted delivery of therapeutic agents.

| Driving Interaction | Potential Derivative Structure | Resulting Architecture | Emerging Application |

| π-π Stacking | Arylated derivatives (via Suzuki coupling) | Columnar stacks, nanofibers | Organic semiconductors, sensors |

| Metal Coordination | Derivatives with chelating groups | Metal-Organic Frameworks (MOFs) | Gas storage, catalysis |

| Hydrogen Bonding | Amide or urea (B33335) functionalized derivatives | Supramolecular polymers, gels | Biomaterials, controlled release |

| Hydrophobic Effects | Derivatives with long alkyl chains | Micelles, vesicles | Drug delivery systems |

Advancements in Predictive Computational Modeling for Material Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of novel materials derived from this compound. Predictive modeling can provide deep insights into molecular properties and reactivity, guiding experimental efforts and reducing the trial-and-error cycle of traditional research.

Density Functional Theory (DFT) can be employed to predict the outcomes of the functionalization pathways described earlier. nih.govnih.gov Calculations can determine the electronic structure, reactivity indices, and transition state energies for various cross-coupling and substitution reactions, helping to identify the most promising synthetic routes and reaction conditions. DFT is also invaluable for predicting the optoelectronic properties (e.g., HOMO/LUMO energy levels, absorption spectra) of new derivatives, which is crucial for designing materials for applications in organic electronics like OLEDs and solar cells.

Molecular Dynamics (MD) simulations offer a powerful tool for investigating the self-assembly behavior of functionalized thiadiazoles. nih.govtandfonline.com By simulating the interactions of many molecules over time, researchers can predict how modifications to the chemical structure will influence the formation of supramolecular architectures. This predictive capability is essential for the rational design of nanomaterials with desired morphologies and properties. For biological applications, molecular docking studies can predict the binding affinity and orientation of thiadiazole derivatives within the active sites of target proteins, guiding the design of potent and selective inhibitors. tandfonline.commdpi.com

| Computational Method | Predicted Property | Implication for Research & Design |

| Density Functional Theory (DFT) | Reaction energetics, electronic structure, UV-Vis spectra | Optimization of synthetic routes, design of electronic materials |

| Molecular Dynamics (MD) | Self-assembly pathways, conformational analysis | Rational design of nanomaterials and supramolecular systems |

| Molecular Docking | Protein-ligand binding modes, binding affinity | Prioritization of compounds for synthesis in drug discovery |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity | Design of more potent analogues in medicinal/agrochemical chemistry |

Interdisciplinary Research Collaborations for Translational Impact

Realizing the full translational impact of this compound will require synergistic collaborations across multiple scientific disciplines. The journey from a promising molecule to a real-world application is complex and multifaceted, necessitating a convergence of expertise.

Chemistry and Pharmacology: Synthetic chemists can create libraries of derivatives based on the functionalization pathways, which can then be screened by pharmacologists and biologists to identify lead compounds for new therapeutics. Given the known anticancer, antimicrobial, and antiviral activities of many 1,3,4-thiadiazole compounds, this is a particularly promising area. mdpi.commdpi.comnih.gov

Chemistry and Materials Science: Collaborations between organic chemists and materials scientists are essential for developing and characterizing novel supramolecular assemblies and nanomaterials. Chemists would focus on the molecular design and synthesis, while materials scientists would employ techniques like atomic force microscopy (AFM), X-ray diffraction (XRD), and spectroscopy to analyze the structure and function of the resulting materials.

Chemistry and Agricultural Science: The 1,3,4-thiadiazole scaffold is present in various commercial pesticides and bactericides. researchgate.net Joint efforts between synthetic chemists and agricultural scientists could lead to the development of new, more effective, and potentially safer crop protection agents derived from this compound.

Such interdisciplinary efforts ensure that fundamental chemical research is guided by the practical requirements of specific applications, accelerating the transition from laboratory discovery to tangible societal benefits.

| Collaborating Field | Shared Research Goal | Potential Translational Impact |

| Pharmacology/Biology | Design and screening of derivatives for biological activity | Development of new anticancer, antimicrobial, or antiviral drugs |

| Materials Science/Physics | Creation and characterization of self-assembled materials | Advanced sensors, organic electronic devices, novel catalysts |

| Agricultural Science | Evaluation of derivatives for herbicidal or fungicidal properties | New generation of effective and sustainable crop protection agents |

| Computational Science | In silico prediction of properties to guide synthesis | Accelerated discovery cycle, reduced experimental costs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.